molecular formula C8H20O2Si B3046972 Di-tert-butylsilanediol CAS No. 13321-36-3

Di-tert-butylsilanediol

Cat. No.: B3046972
CAS No.: 13321-36-3
M. Wt: 176.33 g/mol
InChI Key: WLCHZGMNFDVFED-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
Di-tert-butylsilanediol (CAS: N/A; molecular weight: 176.3 g/mol) is a secondary silanediol with the formula (C₄H₉)₂Si(OH)₂. Its synthesis is typically achieved via catalytic oxidation of di-tert-butylsilane using Mn-based catalysts (e.g., [MnBr(CO)₅]) in the presence of water, though yields are lower (≤70%) compared to less hindered silanes due to steric bulk . Alternative routes include hydrolysis of di-tert-butylsilane precursors, as demonstrated in arsenic-containing compound syntheses .

Physical Properties and Applications The tert-butyl groups confer high solubility in nonpolar solvents (e.g., toluene, dichloromethane) and stability against self-condensation into siloxanes. This makes it a valuable precursor in supramolecular chemistry and organometallic synthesis, such as forming Si-O-As cages (e.g., (PhAsO)₂(But₂SiO)₂) . Its bulky structure also enables liquid crystal behavior in certain assemblies .

Properties

IUPAC Name

ditert-butyl(dihydroxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-7(2,3)11(9,10)8(4,5)6/h9-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCHZGMNFDVFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298949
Record name di-tert-butylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13321-36-3
Record name NSC127083
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name di-tert-butylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butylsilanediol can be synthesized through several methods. One common approach involves the hydrolysis of di-tert-butylchlorosilane. The reaction typically proceeds as follows: [ \text{(C₄H₉)₂SiCl₂ + 2H₂O → (C₄H₉)₂Si(OH)₂ + 2HCl} ] This reaction is usually carried out under controlled conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, this compound is produced using similar hydrolysis methods but on a larger scale. The process involves the careful addition of water to di-tert-butylchlorosilane in the presence of a catalyst to ensure complete conversion and high yield. The resulting product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butylsilanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-tert-butylsilanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of siloxanes and other organosilicon compounds.

    Biology: Silanediol-based compounds are explored as enzyme inhibitors, particularly for proteases.

    Medicine: Research is ongoing into its potential use in drug design, especially as a mimic for unstable carbon compounds.

    Industry: It is utilized in the production of silicone-based materials and coatings

Mechanism of Action

The mechanism by which di-tert-butylsilanediol exerts its effects is primarily through its interaction with enzymes and other biological molecules. The hydroxyl groups on the silicon atom can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Structural and Steric Effects

The substituents on silanediols critically influence their reactivity, solubility, and supramolecular behavior. Key examples include:

Compound Substituents Molecular Weight (g/mol) Steric Bulk Supramolecular Structure
Di-tert-butylsilanediol (C₄H₉)₂ 176.3 High Double-chain/ribbon
Dimethylsilanediol (CH₃)₂ 108.2 Low Cyclic oligomers
Diphenylsilanediol (C₆H₅)₂ 248.4 Moderate Layered or helical
Dicyclohexylsilanediol (C₆H₁₁)₂ 240.5 High Double-chain

Key Observations :

  • High Steric Bulk (e.g., tert-butyl, cyclohexyl): Prevents cyclic oligomerization, favoring extended double-chain structures via intermolecular H-bonding .
  • Low Steric Bulk (e.g., methyl): Promotes cyclization into 6- or 8-membered siloxane rings .
Reactivity in Chemical Reactions

This compound exhibits reduced reactivity compared to less hindered analogs:

Reaction Type This compound Performance Comparison with Similar Compounds Reference
Ketone Reduction 100× slower than tri-sec-butylsilane Lower hydride transfer efficiency
Catalytic Oxidation 60–70% yield >90% yields for methyl/phenyl derivatives
Arsenic Cage Formation High efficiency (82–86% yield) Requires precise stoichiometry

Mechanistic Insights :

  • Steric hindrance from tert-butyl groups slows nucleophilic attacks and hydride transfers, necessitating harsher conditions or specialized catalysts .
  • In arsenic cage synthesis, its rigidity stabilizes asymmetric Si-O-As linkages, enabling high-yield crystallizable products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butylsilanediol
Reactant of Route 2
Di-tert-butylsilanediol

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